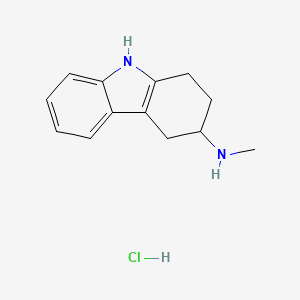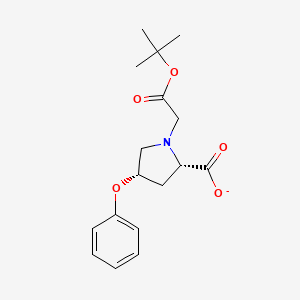
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate is a chiral compound widely used in organic synthesis and pharmaceutical research. It is characterized by its pyrrolidine ring, which is substituted with a phenoxy group and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable due to its stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino acid derivative.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with the pyrrolidine ring.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for scale, efficiency, and cost-effectiveness. Flow microreactor systems are often employed to enhance reaction efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often to increase its reactivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor for various functional materials
Mechanism of Action
The mechanism of action of Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl(2S,4R)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate: This compound differs in its stereochemistry, which can significantly impact its reactivity and biological activity.
Methyl(2S,4S)-N-boc-4-methoxy-2-pyrrolidinecarboxylate: The methoxy group replaces the phenoxy group, leading to different chemical properties and applications.
Methyl(2S,4S)-N-boc-4-hydroxy-2-pyrrolidinecarboxylate: The hydroxy group introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and reactivity .
Uniqueness
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate is unique due to its specific stereochemistry and the presence of the phenoxy group, which enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C17H22NO5- |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2S,4S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-phenoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-15(19)11-18-10-13(9-14(18)16(20)21)22-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,20,21)/p-1/t13-,14-/m0/s1 |
InChI Key |
PVLIINNDDQXEJT-KBPBESRZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C[C@H](C[C@H]1C(=O)[O-])OC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CC(CC1C(=O)[O-])OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


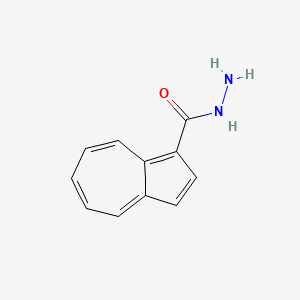
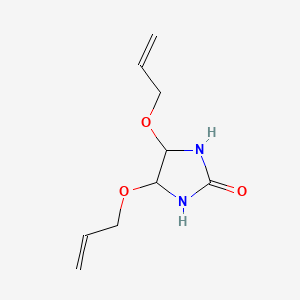

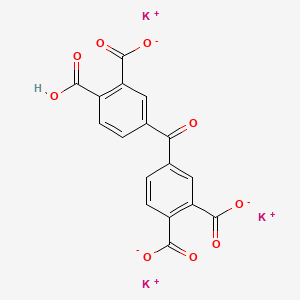
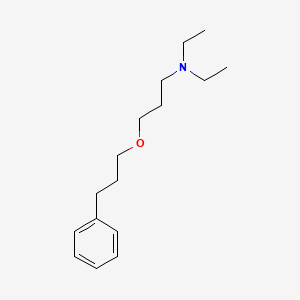
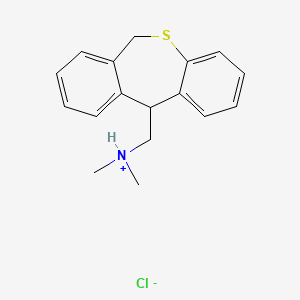
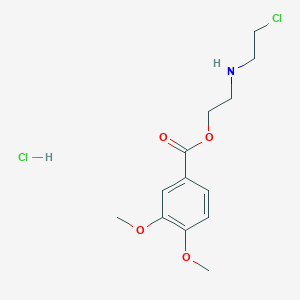
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
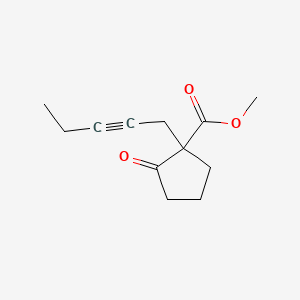
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)



